An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid
Introduction
In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These fundamental characteristics govern everything from a compound's solubility and stability to its ability to interact with biological systems. This guide provides a comprehensive technical overview of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid, a substituted phenylacetic acid derivative. The insights and protocols contained herein are designed for researchers, chemists, and drug development professionals to facilitate a deeper understanding and practical application of this compound's properties.
The ionization state, lipophilicity, and solubility of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME)[1]. For this reason, precise and reproducible measurement of these parameters is not merely an academic exercise but a crucial step in the rational design of new chemical entities. This document outlines both the core data for 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid and the detailed, validated methodologies required to ascertain these properties with high fidelity.
Chemical Identity and Core Properties
A precise understanding of a molecule starts with its fundamental identity. The structural features of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid—a fluorine atom, a methyl group, and a trifluoromethyl group on the phenyl ring—all contribute to its unique electronic and steric properties, which in turn dictate its physical behavior.
| Property | Value | Source |
| IUPAC Name | 2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic acid | N/A |
| CAS Number | Not Found | N/A |
| Molecular Formula | C10H8F4O2 | N/A |
| Molecular Weight | 236.16 g/mol | N/A |
| Physical Form | Solid (Predicted) | [2] |
| Purity | >98% (Typical for commercial samples) | [2] |
Note: A specific CAS Number for this exact isomeric substitution pattern was not found in the searched databases. The data presented is based on closely related analogs and computational predictions. Researchers should verify the identity of their specific material using appropriate analytical techniques.
Key Physicochemical Parameters: Data & Significance
The following table summarizes the critical physicochemical properties. The significance of each parameter in a research and development context is explained below.
| Parameter | Value | Significance in R&D |
| Melting Point (°C) | Data not available | Purity assessment, solid-state stability, formulation development |
| pKa | Predicted: ~3.5 - 4.5 | Governs ionization state at physiological pH (7.4), impacting solubility, permeability, and receptor binding[1][3] |
| LogP (Octanol/Water) | Data not available | Measures lipophilicity; key predictor of membrane permeability and absorption[4][5] |
| Aqueous Solubility | Data not available | Crucial for bioavailability and formulation of parenteral dosage forms[6] |
Significance of Parameters:
-
Melting Point: The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp, well-defined melting point, whereas impurities tend to broaden and depress the melting range[7]. This parameter is critical during synthesis for quality control and for downstream formulation processes.
-
pKa (Acid Dissociation Constant): As a carboxylic acid, this molecule is acidic. Its pKa value indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their non-ionized (carboxylic acid) form[4]. Since the ionization state dramatically affects a molecule's solubility and ability to cross biological membranes, the pKa is one of the most important parameters in drug discovery[1][8].
-
LogP (Partition Coefficient): LogP is the measure of a compound's lipophilicity or "oil-loving" character. It is determined by measuring the ratio of its concentration in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water)[5]. This value is a key predictor of a drug's ability to be absorbed and permeate through cell membranes[5].
-
Aqueous Solubility: The extent to which a compound can dissolve in water is fundamental to its therapeutic application, especially for oral and intravenous administration. Low solubility is a major hurdle in drug development, often leading to poor bioavailability[6].
Experimental Methodologies
To ensure scientific integrity, the following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties. These methods are based on industry-standard and regulatory-accepted guidelines.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy and ability to provide quantitative thermodynamic data. It measures the heat flow required to raise the sample's temperature compared to a reference, allowing for precise detection of thermal events like melting[9][10][11]. A sharp endothermic peak is characteristic of the melting of a pure crystalline substance[7][12].
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.
-
Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram[12]. The purity can also be estimated from the shape of the peak[7].
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a robust and widely used method for pKa determination[8][13]. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa can be precisely determined from the inflection point of the resulting titration curve, which corresponds to the point where the pH equals the pKa (at the half-equivalence point)[13][14].
Protocol:
-
System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0)[14].
-
Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system. For compounds with low water solubility, a co-solvent like methanol or acetonitrile may be used, and extrapolation to 0% co-solvent is required[15]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[14].
-
Titration:
-
Place the solution in a temperature-controlled vessel (25 °C) and purge with nitrogen to remove dissolved CO2[14].
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) using an automated titrator.
-
Record the pH after each incremental addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point. This can be determined more accurately from the maximum of the first derivative of the titration curve[8].
Aqueous Solubility Determination via the Shake-Flask Method (OECD 105)
Causality: The shake-flask method is the gold-standard technique for determining water solubility and is described in OECD Test Guideline 105[16][17]. It is based on the principle of achieving a thermodynamic equilibrium between the undissolved solid and the dissolved substance in water at a constant temperature[18]. This ensures a true measure of the saturation solubility.
Protocol:
-
Preliminary Test: A preliminary test is recommended to determine the approximate solubility and the time required to reach equilibrium[16].
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4) in a sealed, vessel. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and aqueous phases by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be performed in triplicate. It's also critical to confirm that the pH of the solution has not shifted and that the compound has not degraded during the experiment.
Visualization of Experimental and Conceptual Frameworks
Diagrams provide a clear visual representation of complex workflows and relationships, enhancing comprehension and reproducibility.
Caption: Workflow for the OECD 105 Shake-Flask Solubility Assay.
Caption: Interplay of Physicochemical Properties on Oral Bioavailability.
Safety and Handling
Based on safety data for structurally similar compounds, 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid should be handled with care.
-
Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation[19][20][21].
-
Handling Precautions: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[20][22].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[20][22]. Keep away from strong oxidizing agents[22].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[19].
Conclusion
This technical guide has detailed the essential physicochemical properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid, providing not only the available data but also the robust experimental frameworks required for their determination. A molecule's melting point, pKa, LogP, and solubility are not independent variables but rather an interconnected set of parameters that collectively define its behavior. Understanding and accurately measuring these properties is an indispensable part of the scientific process, enabling researchers to make informed decisions, predict a compound's performance, and ultimately accelerate the development of new technologies and therapeutics.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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OECD. Test No. 105: Water Solubility. [Link]
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Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC. [Link]
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Scribd. LogP and pKa in Drug Absorption. [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Government of Canada. New Substances Notification. [Link]
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Kamdems, A. (2025). Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]
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Chemistry LibreTexts. Differential Scanning Calorimetry (DSC). [Link]
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Core. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]
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Seven Star Pharma. pKa and Log P. [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]
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PubChem. 2,3,5-Trifluorophenylacetic acid. [Link]
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